N1-Boc-Diethylentriamin

Übersicht

Beschreibung

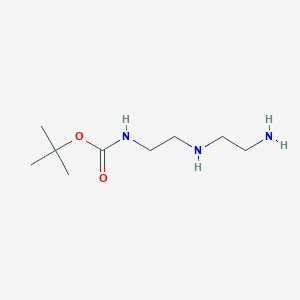

Tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C9H21N3O2 and its molecular weight is 203.28 g/mol. The purity is usually 95%.

The exact mass of the compound tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- N1-Boc-Diethylentriamin dient als geschützte Baueinheit für die Synthese von Gerüsten in der kombinatorischen Chemie. Es fungiert als Vernetzungsmittel und erleichtert die Bildung von Polymernetzwerken. Forscher verwenden es, um neuartige Materialien mit maßgeschneiderten Eigenschaften wie Hydrogelen, Medikamentenverabreichungssystemen und Beschichtungen zu entwickeln .

- Die Aminogruppen der Verbindung können mit Metallionen koordinieren, was sie für Metallkomplexierungsstudien nützlich macht. Forscher erforschen ihr Potenzial als Chelatbildner für die Abfangung und den Transport von Metallionen in biologischen und umweltbezogenen Kontexten. Anwendungen umfassen Metallextraktion, Katalyse und Bildgebungsmittel .

- This compound ist ein Vorläufer für die Polyaminsynthese. Polyamine spielen eine wesentliche Rolle beim Zellwachstum, der Genexpression und den Stressreaktionen. Forscher untersuchen ihre Auswirkungen auf Krebs, neurodegenerative Erkrankungen und Entzündungen. Diese Verbindung trägt zum Verständnis des Polyaminstoffwechsels und zur Entwicklung von polyaminbasierten Therapien bei .

- Forscher erforschen this compound als Bestandteil von Medikamentenverabreichungssystemen. Durch Modifizierung seiner Struktur können sie Medikamentenmoleküle oder Zielliganden anbringen. Diese Systeme verbessern die Löslichkeit, Stabilität und gezielte Verabreichung von Medikamenten an spezifisches Gewebe. Anwendungen umfassen Krebstherapie, antimikrobielle Mittel und Gentherapie .

- Medizinische Chemiker verwenden this compound zur Synthese bioaktiver Verbindungen. Seine vielseitige Aminfunktionalität ermöglicht vielfältige Transformationen. Forscher integrieren es in Medikamentenkandidaten, Radioliganden und Enzyminhibitoren. Die Stabilität und Reaktivität der Verbindung machen sie in synthetischen Routen wertvoll .

- This compound wird in der Peptid- und Proteinchemie eingesetzt. Forscher verwenden es, um funktionelle Gruppen einzuführen, Aminosäuren zu modifizieren oder Biokonjugate zu erstellen. Anwendungen umfassen ortsspezifische Markierung, Protein-Engineering und peptidbasierte Therapeutika .

Vernetzungsmittel in der Polymerchemie

Chelatbildner und Metallkomplexierung

Polyaminsynthese und biologische Studien

Medikamentenverabreichungssysteme

Organische Synthese und pharmazeutische Chemie

Bausteine für Peptid- und Proteinmodifikation

Zusammenfassend lässt sich sagen, dass this compound eine zentrale Rolle in verschiedenen wissenschaftlichen Untersuchungen spielt, die sich auf Polymerchemie, Metallkoordination, Medikamentenverabreichung, organische Synthese und Biokonjugation erstrecken. Seine vielseitigen Anwendungen tragen zu Fortschritten in verschiedenen Forschungsbereichen bei . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, können Sie diese gerne stellen!

Wirkmechanismus

Target of Action

N1-Boc-diethylenetriamine, also known as tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate or N1-Boc-2,2’-iminodiethylamine, is a triamine . It is primarily used as a linker in the synthesis of nucleotides and nucleobases . The primary targets of this compound are unactivated carbamates and ureas .

Mode of Action

N1-Boc-diethylenetriamine interacts with its targets through a chemoselective direct cleavage . The compound’s mode of action results in the cleavage of unactivated carbamates and ureas .

Biochemical Pathways

The biochemical pathways affected by N1-Boc-diethylenetriamine involve the synthesis of nucleotides and nucleobases . The compound serves as a building block in these pathways, facilitating the formation of complex structures . The downstream effects of these pathways include the production of nucleotides such as adenosine triphosphate (ATP) .

Pharmacokinetics

The compound’s molecular weight (20328 g/mol) and structure may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N1-Boc-diethylenetriamine’s action is the effective cleavage of unactivated carbamates and ureas . This leads to the production of products in good yield . Additionally, the compound’s action facilitates the synthesis of nucleotides and nucleobases .

Biochemische Analyse

Biochemical Properties

N1-Boc-diethylenetriamine has resonance energy transfer interactions with naphthalimide, hydrogen bonding interactions with adenosine, and fluorescence emission from the naphthalimide group . This suggests that N1-Boc-diethylenetriamine can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

It is known that N1-Boc-diethylenetriamine can be used to synthesize ATP , which is a crucial molecule in cellular metabolism and signaling pathways. Therefore, N1-Boc-diethylenetriamine may indirectly influence cell function by affecting ATP levels.

Molecular Mechanism

Its ability to interact with adenosine and naphthalimide suggests that it may bind to biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Given its role in ATP synthesis , it is likely that its effects on cellular function may change over time, depending on the stability and degradation of the compound.

Metabolic Pathways

N1-Boc-diethylenetriamine is involved in the synthesis of ATP , suggesting that it may interact with enzymes and cofactors in metabolic pathways related to ATP production.

Transport and Distribution

Given its role in ATP synthesis , it may be transported to sites where ATP production occurs.

Subcellular Localization

Given its role in ATP synthesis , it may be localized to mitochondria, where ATP production primarily occurs.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXGYFNJIMVFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394379 | |

| Record name | N1-Boc-diethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193206-49-4 | |

| Record name | N1-Boc-diethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-Boc-2,2'-iminodiethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B64360.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B64364.png)

![4-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B64367.png)